molecular formula C13H23N B14384622 Tridec-12-enenitrile CAS No. 88364-63-0

Tridec-12-enenitrile

Cat. No.: B14384622
CAS No.: 88364-63-0
M. Wt: 193.33 g/mol
InChI Key: BDYJINKAKOMTIF-UHFFFAOYSA-N
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Description

Tridec-12-enenitrile is a high-purity organic compound characterized by a 13-carbon chain with a nitrile functional group and an unsaturated bond at the 12th position. This structure makes it a valuable intermediate in organic synthesis and materials science research. While specific applications for this compound are not documented in publicly available literature, its molecular framework suggests potential utility in the development of specialty chemicals, including the synthesis of fragrances, polymers, and agrochemical precursors. Researchers value this compound for its potential to introduce both a long alkyl chain and a reactive nitrile group into target molecules, which can be further transformed into other functional groups such as acids or amines. The product is provided with a guaranteed purity level and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the product's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for detailed specifications and handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88364-63-0

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

tridec-12-enenitrile

InChI

InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2H,1,3-12H2

InChI Key

BDYJINKAKOMTIF-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCC#N

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for Tridec 12 Enenitrile

Retrosynthetic Analysis of Tridec-12-enenitrile

A retrosynthetic analysis of this compound reveals several strategic disconnections. The primary functional groups, the nitrile and the terminal alkene, are key starting points for this analysis. One logical approach involves disconnecting the C-CN bond, suggesting a precursor such as a 12-halo-tridec-1-ene which could undergo nucleophilic substitution with a cyanide salt. libretexts.org Another strategy focuses on the terminal double bond, which could be formed via olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, on a C12 aldehyde bearing a nitrile group. Furthermore, the entire C13 backbone can be envisioned as being assembled from smaller fragments through various carbon-carbon bond-forming reactions. researchgate.netyoutube.com

Targeted Synthesis of this compound

The synthesis of this compound requires careful consideration of functional group compatibility and stereochemical control.

Stereoselective Approaches to Control Double Bond Geometry (E/Z Isomers)

While this compound has a terminal double bond, rendering E/Z isomerism irrelevant for this specific compound, the principles of stereoselective alkene synthesis are crucial for creating related non-terminal unsaturated nitriles. organic-chemistry.org Methods like the Wittig reaction can be tuned to favor either the Z- or E-alkene depending on the nature of the ylide and reaction conditions. The Horner-Wadsworth-Emmons reaction typically yields E-alkenes with high selectivity. vulcanchem.com Other modern techniques, including catalytic cross-coupling reactions (e.g., Suzuki, Heck, Negishi) and alkyne hydroalkylation, offer excellent control over double bond geometry. organic-chemistry.org For instance, silver-catalyzed hydroalkylation of terminal alkynes with alkylboranes can produce Z-alkenes with high diastereoselectivity. organic-chemistry.org

Nitrile Group Introduction Strategies (e.g., Cyanidation)

The introduction of the nitrile group is a fundamental step in the synthesis of this compound. ebsco.com Several reliable methods exist for this transformation:

Nucleophilic Substitution: A common and effective method is the reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. libretexts.orgnumberanalytics.com For the synthesis of this compound, this would involve reacting a 13-halo-dodec-1-ene with a cyanide salt. The choice of solvent is critical to avoid side reactions. libretexts.org

Dehydration of Amides: Primary amides can be dehydrated to form nitriles using reagents like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂). libretexts.orgchemistrysteps.com This would entail first preparing the corresponding tridec-12-enamide.

From Aldehydes and Ketones: Aldehydes and ketones can be converted to cyanohydrins by treatment with hydrogen cyanide (HCN), which can then be further transformed. libretexts.orgebsco.com

Method Reagents Precursor Description
Nucleophilic SubstitutionNaCN or KCNAlkyl HalideThe halide is displaced by the cyanide ion in a substitution reaction. libretexts.org
DehydrationP₄O₁₀, SOCl₂Primary AmideWater is removed from the amide to form the nitrile. libretexts.orgchemistrysteps.com
Cyanohydrin FormationHCNAldehyde/KetoneHCN adds across the carbonyl group to form a cyanohydrin. libretexts.orgebsco.com

Chain Elongation Techniques for C13 Skeletons

Building the 13-carbon backbone of this compound can be achieved through various chain elongation strategies. These methods often involve the iterative addition of carbon units to a shorter starting material. youtube.com One approach could start with a shorter α,ω-difunctional molecule and extend the chain through coupling reactions. For instance, the dialkylation of diethyl malonate with a suitable halo-alkene can be a key step in constructing the carbon framework. rsc.org The synthesis of a C13–C22 fragment of Amphidinolide X utilized a Wittig reaction for chain elongation. researchgate.net

Synthesis of Structurally Related Tridec-12-en Derivatives

The synthetic routes to this compound can be adapted to produce a variety of related derivatives, such as carboxylic acids and esters.

Tridec-12-enoic Acid and Esters

Tridec-12-enoic acid and its esters are valuable derivatives that can be synthesized from common intermediates.

The hydrolysis of this compound under acidic or basic conditions provides a direct route to tridec-12-enoic acid. chemistrysteps.com Acid-catalyzed hydrolysis proceeds through an intermediate amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Alternatively, synthetic strategies can target the acid or ester directly. For example, a Horner-Wadsworth-Emmons reaction between an appropriate phosphonate (B1237965) ester and an aldehyde can be used to construct the α,β-unsaturated ester, which can then be hydrolyzed to the corresponding acid. vulcanchem.com The synthesis of 2-(undec-10-en-1-yl)tridec-12-enoic acid was achieved through the base-catalyzed hydrolysis and subsequent decarboxylation of a malonic acid derivative. rsc.org

Esters of tridec-12-enoic acid can be prepared through standard esterification methods, such as Fischer esterification of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, they can be formed by reacting the acyl chloride or anhydride (B1165640) of tridec-12-enoic acid with an alcohol.

Tridec-12-en-1-ol and Other Alcohols

The conversion of terminal alcohols, such as Tridec-12-en-1-ol, into the corresponding nitrile represents a common synthetic strategy. sigmaaldrich.comnih.gov This transformation extends the carbon chain by one atom and introduces the versatile nitrile functionality. A primary method involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with a cyanide salt.

Activation of the Alcohol: The hydroxyl group of Tridec-12-en-1-ol is a poor leaving group and must be converted into a more reactive species. This is typically achieved by converting the alcohol into a tosylate, mesylate, or a halide (e.g., bromide or iodide).

Nucleophilic Substitution: The resulting activated intermediate is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. The cyanide anion (CN⁻) acts as a nucleophile, displacing the leaving group via an Sₙ2 reaction to yield this compound. youtube.com

Alternative one-pot methodologies for the direct conversion of primary alcohols to nitriles exist, often employing transition-metal catalysts and a nitrogen source under oxidative conditions, though these are less commonly cited for this specific substrate.

Reaction Step Reagents Purpose
Activation Tosyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) in pyridine; PBr₃; PPh₃/I₂Convert the hydroxyl group into a good leaving group.
Substitution Sodium cyanide (NaCN) or Potassium cyanide (KCN) in DMSO/DMFIntroduce the nitrile functionality via Sₙ2 displacement.

Tridec-12-ynal and Related Alkynes

Alkynes and their corresponding aldehydes serve as valuable precursors for the synthesis of unsaturated nitriles. Tridec-12-ynal can be prepared from its corresponding alcohol, Tridec-12-yn-1-ol, via oxidation with reagents like Dess-Martin periodinane. rptu.deresearchgate.net Once obtained, the aldehyde can be converted into a nitrile.

A standard method for converting an aldehyde to a nitrile involves:

Formation of an oxime by reacting the aldehyde with hydroxylamine (B1172632) (NH₂OH).

Dehydration of the resulting oxime using various reagents, such as acetic anhydride or thionyl chloride, to yield the nitrile.

Another approach is the Knoevenagel condensation of an aldehyde with cyanoacetic acid, catalyzed by a base like piperidine. psu.edu This reaction typically yields an α,β-unsaturated nitrile. For a terminal alkyne like Tridec-12-ynal, this would lead to a conjugated system. Subsequent selective hydrogenation of the alkyne moiety, for example using Lindlar's catalyst, would be necessary to produce the target alkene functionality. vulcanchem.com

Precursor Intermediate Key Transformation Reagents
Tridec-12-yn-1-olTridec-12-ynalOxidationDess-Martin Periodinane rptu.deresearchgate.net
Tridec-12-ynalTridec-12-ynenitrileOxime formation & Dehydration1. NH₂OH·HCl2. Ac₂O or SOCl₂

Chemical Transformations of the Nitrile Functionality in this compound

The nitrile group is a valuable functional group due to its ability to be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids.

The nitrile group can be readily reduced to a primary amine, yielding 1-aminotetradec-13-ene. This transformation is fundamental in the synthesis of long-chain amino compounds. The reduction can be achieved using several powerful reducing agents or catalytic methods.

Lithium Aluminum Hydride (LiAlH₄): Treatment of the nitrile with LiAlH₄ in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, provides the primary amine in high yield. This method is highly effective for a wide range of nitriles. rsc.org

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney Nickel or Platinum oxide (PtO₂). This industrial-scale method is considered a "green" alternative to using metal hydrides.

These reductions convert the nitrile into a primary amine without affecting the terminal double bond under appropriate conditions.

Nitriles can undergo hydrolysis to produce either amides or carboxylic acids, depending on the reaction conditions. fu-berlin.de

Partial Hydrolysis to Amides: Careful hydrolysis of this compound under controlled acidic or basic conditions can stop the reaction at the amide stage, yielding Tridec-12-enamide. For example, using hydrogen peroxide in a basic solution is a common method for this partial conversion.

Complete Hydrolysis to Carboxylic Acids: More vigorous conditions, such as heating with strong aqueous acid (e.g., H₂SO₄ or HCl) or base (e.g., NaOH or KOH), lead to the complete hydrolysis of the nitrile group. nih.gov This process first forms the amide, which is then further hydrolyzed to the corresponding carboxylic acid, Tridec-12-enoic acid, and ammonia (B1221849) (or an ammonium (B1175870) salt).

While the term "nucleophilic substitution" typically refers to the displacement of a leaving group, the nitrile carbon itself is highly electrophilic and susceptible to attack by nucleophiles. youtube.com This reactivity is the basis for its reduction and hydrolysis. Other nucleophiles can also add to the carbon-nitrogen triple bond.

Addition of Grignard Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), can attack the electrophilic carbon of the nitrile. The initial addition forms an imine salt, which upon acidic hydrolysis, yields a ketone. This allows for the formation of a carbon-carbon bond and the introduction of a carbonyl group.

Formation of Tetrazoles: Nitriles can react with azide (B81097) salts (e.g., sodium azide, NaN₃) in the presence of a Lewis acid or a proton source to form tetrazoles via a [3+2] cycloaddition reaction. This creates a five-membered heterocyclic ring, a common scaffold in medicinal chemistry.

Functionalization of the Alkenyl Moiety in this compound

The terminal C=C double bond in this compound is a site for a multitude of electrophilic addition and other functionalization reactions, allowing for extensive derivatization of the hydrocarbon chain. thieme.dersc.org

Reaction Type Description Typical Reagents Product Type
Epoxidation The double bond is converted into a three-membered epoxide ring. vulcanchem.commeta-Chloroperoxybenzoic acid (m-CPBA), Tert-butyl hydroperoxide (TBHP) vulcanchem.comEpoxide
Hydroformylation Addition of a formyl group (CHO) and a hydrogen atom across the double bond. vulcanchem.comCO, H₂, Rh or Co catalystAldehyde
Metathesis Acyclic Diene Metathesis (ADMET) can be used for polymerization if the molecule is a diene. rsc.orgrsc.orgGrubbs' catalyst, Schrock catalystPolymer or new alkene
Thiol-ene Reaction Radical-mediated addition of a thiol (R-SH) across the double bond. rsc.orgThiol, photoinitiator (e.g., AIBN), UV lightThioether
Ozonolysis Oxidative cleavage of the double bond to form aldehydes or carboxylic acids. expertcorps.ru1. O₃2. Me₂S (reductive workup) or H₂O₂ (oxidative workup)Aldehyde or Carboxylic Acid
Hydroboration-Oxidation Anti-Markovnikov addition of H₂O across the double bond.1. BH₃·THF2. H₂O₂, NaOHPrimary Alcohol
Halogenation Addition of halogens (e.g., Br₂, Cl₂) across the double bond.Br₂, Cl₂ in CCl₄Dihaloalkane

These reactions demonstrate the synthetic flexibility afforded by the terminal alkene, enabling the introduction of new functional groups and the construction of more complex molecular architectures without disturbing the nitrile functionality.

Catalytic Hydrogenation and Selective Reduction

Catalytic hydrogenation is a fundamental process used to reduce carbon-carbon double or triple bonds to single bonds. chemguide.co.uk In the case of this compound, two reducible functional groups are present: the alkene and the nitrile. The selective reduction of one group in the presence of the other is a key synthetic challenge.

The hydrogenation of the C=C double bond in this compound yields tridecanenitrile. This transformation is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel. libretexts.org The reaction is carried out under an atmosphere of hydrogen gas. These conditions are generally mild enough to leave the nitrile group intact, as the reduction of nitriles to primary amines often requires more forcing conditions, such as higher pressures, higher temperatures, or more potent reducing agents like lithium aluminum hydride (LiAlH₄) or specific catalysts like rhodium or ruthenium-based systems. libretexts.orgmdpi.com

Conversely, the selective reduction of the nitrile group to a primary amine (1-aminotridec-12-ene) while preserving the double bond is more challenging via catalytic hydrogenation. However, certain chemoselective reagents can achieve this. For instance, diisopropylaminoborane (B2863991) has been shown to reduce a variety of nitriles to primary amines in the presence of unconjugated alkenes. organic-chemistry.org

The complete reduction of both functional groups results in 1-aminotridecane. This can be accomplished in a one-pot reaction using a strong reducing agent like LiAlH₄ or by employing catalytic hydrogenation under harsh conditions that facilitate the reduction of both the alkene and the nitrile.

Table 1: Representative Conditions for Catalytic Hydrogenation of Alkenes

CatalystSolventTemperature (°C)Pressure (H₂)Typical SubstrateProduct
10% Pd/CEthanol251 atmTerminal AlkeneAlkane
PtO₂ (Adams' Catalyst)Acetic Acid251 atmTerminal AlkeneAlkane
Raney NiEthanol150High PressureAlkeneAlkane

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The electron-rich terminal double bond of this compound is susceptible to various oxidation reactions, providing pathways to valuable oxygenated derivatives.

Epoxidation Epoxidation involves the conversion of the alkene into an epoxide (oxirane). This reaction is commonly performed using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic processes. The reaction of this compound with m-CPBA would yield 12,13-epoxytridecanenitrile . Industrially, epoxidation of unsaturated fatty acids and their derivatives is often achieved with peroxyformic or peroxyacetic acids. researchgate.net Catalytic methods using transition metals like titanium, vanadium, or manganese are also employed, often with hydrogen peroxide as the terminal oxidant. mdpi.com

Dihydroxylation Dihydroxylation converts the alkene into a vicinal diol (a glycol). For this compound, this would result in 12,13-dihydroxytridecanenitrile . The stereochemical outcome of this reaction can be controlled by the choice of reagents.

Syn-Dihydroxylation: This is achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. libretexts.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol, where both hydroxyl groups are added to the same face of the double bond. wikipedia.org Due to the high cost and toxicity of osmium tetroxide, it is typically used in catalytic amounts along with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation. wikipedia.org

Asymmetric Syn-Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the synthesis of chiral diols with high enantioselectivity. wikipedia.org This method uses a catalytic amount of OsO₄ in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.orgencyclopedia.pub The choice of ligand dictates which face of the alkene is hydroxylated. For a terminal alkene like this compound, using AD-mix-β (containing a DHQD-derived ligand) would preferentially yield the (R)-diol, while AD-mix-α (containing a DHQ-derived ligand) would yield the (S)-diol. This method is highly effective for terminal alkenes. acs.org

Table 2: Conditions for Sharpless Asymmetric Dihydroxylation of a Terminal Alkene

Reagent MixChiral Ligand ClassCo-oxidantSolvent SystemExpected Product Stereochemistry
AD-mix-α(DHQ)₂PHALK₃Fe(CN)₆t-BuOH/H₂O(S)-diol
AD-mix-β(DHQD)₂PHALK₃Fe(CN)₆t-BuOH/H₂O(R)-diol

Halogenation and Hydrohalogenation

Addition reactions involving halogens and hydrogen halides transform the terminal alkene of this compound into saturated haloalkanes, which are versatile intermediates for further functionalization.

Halogenation The direct addition of halogens (e.g., Br₂ or Cl₂) across the double bond proceeds readily to give the corresponding vicinal dihalide. The reaction of this compound with bromine would yield 12,13-dibromotridecanenitrile . The reaction mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition, leading to a trans-dihalide. The nitrile group is generally inert under these conditions. researchgate.net

Hydrohalogenation The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkene can yield two different constitutional isomers, and the outcome is governed by the reaction conditions.

Markovnikov Addition: In the absence of radical initiators, the addition of HBr or HCl follows Markovnikov's rule. pressbooks.pub The proton adds to the carbon atom that already has more hydrogen atoms (C13), leading to the formation of the more stable secondary carbocation at C12. Subsequent attack by the halide ion yields the 12-halotridecanenitrile . chemeurope.com

Anti-Markovnikov Addition: In the presence of peroxides (e.g., ROOR), the addition of HBr proceeds via a free-radical mechanism. chemistrysteps.com The bromine radical adds first to the terminal carbon (C13) to generate the more stable secondary carbon radical at C12. This intermediate then abstracts a hydrogen atom from HBr to yield the 13-bromotridecanenitrile . chemistrysteps.comyoutube.com This anti-Markovnikov outcome is specific to HBr addition under radical conditions. chemistrysteps.com

Table 3: Regioselectivity in Hydrohalogenation of this compound

ReagentConditionsMechanismMajor Product
HBrDark, no peroxidesElectrophilic Addition (Carbocation)12-Bromotridecanenitrile (Markovnikov)
HBrPeroxides (ROOR), light/heatFree Radical Addition13-Bromotridecanenitrile (Anti-Markovnikov)
HClStandard conditionsElectrophilic Addition (Carbocation)12-Chlorotridecanenitrile (Markovnikov)

Cross-Coupling Reactions at the Double Bond

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.org The terminal alkene of this compound can participate in several of these transformations, enabling the attachment of aryl, vinyl, or alkyl groups.

Mizoroki-Heck Reaction The Heck reaction couples an alkene with an organohalide (typically an aryl or vinyl halide or triflate) in the presence of a palladium catalyst and a base. nih.gov Reacting this compound with an aryl halide (Ar-X) would be expected to yield a mixture of (E)-13-arylthis compound and (E)-12-arylthis compound, depending on the regioselectivity of the migratory insertion and subsequent β-hydride elimination. The reaction is a cornerstone for the synthesis of substituted alkenes. frontiersin.org A related process, the reductive Heck reaction, can be used to achieve formal hydroarylation, where the alkylpalladium intermediate is intercepted by a hydride source to yield a saturated product. nih.gov

Suzuki-Miyaura Coupling While the Suzuki-Miyaura reaction classically couples an organoboron compound with an organohalide, it can be adapted for use with terminal alkenes. rsc.orgtamu.edu A common strategy involves a two-step, one-pot process:

Hydroboration: The terminal alkene of this compound is first reacted with a hydroborating agent, such as 9-borabicyclo[3.3.1]nonane (9-BBN). This adds a boron group to the terminal carbon (C13) in an anti-Markovnikov fashion, forming an alkylborane intermediate.

Cross-Coupling: A palladium catalyst and a base are then added along with an organohalide (e.g., an aryl or vinyl bromide). The alkylborane intermediate undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form a new C-C bond, yielding a 13-substituted this compound . nih.gov This sequence effectively couples the alkyl chain of the nitrile to the organic group from the halide.

Table 4: General Schemes for Cross-Coupling of Terminal Alkenes

Reaction NameAlkene PartnerCoupling PartnerCatalyst System (Typical)Product Type
Mizoroki-HeckThis compoundAryl Halide (Ar-X)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)Arylated Alkenenitrile
Hydroboration/SuzukiThis compoundAryl/Vinyl Halide (R-X)1. 9-BBN; 2. Pd catalyst, Base (e.g., K₃PO₄)13-Substituted Tridecanenitrile (after reduction of double bond in some cases) or Alkenyl derivative

Sophisticated Analytical and Spectroscopic Techniques for Tridec 12 Enenitrile Characterization

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and purification of Tridec-12-enenitrile from reaction mixtures and for the determination of its purity.

Preparative Chromatography for Isomer Resolution

This compound possesses a double bond at the C-12 position, which can give rise to geometric isomers (cis and trans or Z and E). Preparative chromatography is a powerful technique for the separation and isolation of these isomers on a larger scale.

Detailed Research Findings:

High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are effective methods for isomer separation. nih.govresearchgate.net For long-chain unsaturated compounds like this compound, reversed-phase HPLC using a C18 column is often employed. The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and a polar mobile phase. The subtle differences in the three-dimensional structure and polarity of the cis and trans isomers lead to different retention times, allowing for their effective resolution.

HSCCC, a form of liquid-liquid partition chromatography, offers a valuable alternative by eliminating solid supports and the associated adsorption issues. nih.gov A suitable biphasic solvent system is selected to achieve optimal partitioning and separation of the isomers. For instance, a system composed of chloroform-methanol-water can be effective for separating isomers of similar compounds. nih.gov The purity of the isolated isomers can then be confirmed using analytical HPLC. nih.gov

Table 1: Illustrative Preparative HPLC Parameters for Isomer Resolution of this compound This data is illustrative and based on common practices for similar compounds.

Parameter Value
Column C18 (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase Acetonitrile (B52724)/Water gradient
Flow Rate 4.0 mL/min
Detection UV at 210 nm
Injection Volume 500 µL
Expected Elution Order Typically, the trans isomer elutes before the cis isomer in reversed-phase chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for assessing the purity of volatile compounds like this compound and for confirming its identity through its mass fragmentation pattern.

Detailed Research Findings:

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. drawellanalytical.com Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The fragmentation pattern of this compound would be expected to show characteristic losses of alkyl fragments from the long hydrocarbon chain. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (193.33 g/mol ) would be observed. epa.gov Common fragmentation pathways for long-chain alkanes involve the cleavage of C-C bonds, leading to a series of peaks separated by 14 mass units (CH₂). whitman.edu The presence of the nitrile group and the double bond would also influence the fragmentation, potentially leading to specific resonance-stabilized fragments.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS This data is predictive and based on general fragmentation rules for similar structures.

m/z Value Possible Fragment Identity
193 [M]⁺ (Molecular Ion)
178 [M - CH₃]⁺
152 [M - C₃H₇]⁺
54 [C₄H₆]⁺ (from cleavage near the double bond)
41 [C₃H₅]⁺ (Allylic cation)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Intermediates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the analysis of this compound in complex matrices and for the identification of reaction intermediates. rsc.org

Detailed Research Findings:

LC-MS/MS combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. rsc.orgmdpi.com This technique is particularly useful when dealing with non-volatile or thermally labile compounds that are not suitable for GC-MS. For this compound and its potential synthesis intermediates, reversed-phase LC can be used for separation. mdpi.com

In the tandem mass spectrometer, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the detection of trace amounts of the compound even in the presence of interfering substances. nih.gov LC-MS/MS is also invaluable for structural elucidation of unknown intermediates by analyzing their fragmentation patterns. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, including the connectivity of atoms and the nature of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules.

Detailed Research Findings:

¹H NMR: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons in different chemical environments. The olefinic protons at the C-12 and C-13 positions would appear in the downfield region (typically δ 5-6 ppm). The coupling constants (J-values) between these protons would provide information about the stereochemistry of the double bond (cis or trans). Protons on the carbon adjacent to the nitrile group (C-2) would also show a distinct chemical shift. The long alkyl chain would give rise to a complex multiplet in the upfield region (δ 1.2-1.6 ppm). rsc.orgillinois.edu

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule. The carbon of the nitrile group (C-1) would have a characteristic chemical shift in the range of δ 117-122 ppm. nih.govwisc.edu The olefinic carbons (C-12 and C-13) would resonate in the δ 110-140 ppm region. The remaining aliphatic carbons would appear in the upfield region of the spectrum. oregonstate.edu

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the connectivity within the molecule. A COSY spectrum would reveal correlations between coupled protons, helping to trace the proton-proton network along the carbon chain. wikipedia.orgyoutube.comsdsu.eduyoutube.com An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals. wikipedia.orgyoutube.comsdsu.eduyoutube.comslideshare.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This data is predictive and based on typical chemical shifts for similar functional groups and structures.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1 (-C≡N) 119-122
C-2 (-CH₂-CN) ~17
C-3 to C-11 (-(CH₂)₉-) 22-32
C-12 (=CH-) 130-140
C-13 (=CH₂) 114-116

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Detailed Research Findings:

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands for the nitrile and alkene functional groups. The C≡N stretching vibration of the nitrile group typically appears as a sharp, intense band in the region of 2260-2240 cm⁻¹. spectroscopyonline.com The C=C stretching vibration of the alkene would be observed around 1680-1630 cm⁻¹. acs.org The C-H stretching vibrations of the sp² hybridized carbons of the double bond would appear above 3000 cm⁻¹, while the C-H stretches of the sp³ hybridized carbons of the alkyl chain would be found just below 3000 cm⁻¹. drawellanalytical.comacs.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds. The C=C double bond and the C≡N triple bond in this compound would give rise to strong and distinct signals in the Raman spectrum. acs.orgmorressier.com The C≡N stretch is typically observed in the 2200-2300 cm⁻¹ region. morressier.com Raman spectroscopy can be advantageous for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. The technique provides complementary information to IR spectroscopy and can aid in a more complete vibrational analysis of the molecule. acs.orgs-a-s.org

Table 4: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Nitrile (-C≡N) Stretch 2260-2240 2200-2300
Alkene (C=C) Stretch 1680-1630 ~1640
Alkene (=C-H) Stretch 3100-3000 3100-3000
Alkane (-C-H) Stretch 3000-2850 3000-2850

X-ray Crystallography for Absolute Configuration and Isomer Structure

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of a molecule in the solid state. springernature.com For a chiral compound such as a specific enantiomer of this compound, single-crystal X-ray diffraction is the most powerful tool for the unambiguous determination of its absolute configuration. springernature.com This technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal lattice. researchgate.net

The process involves growing a high-quality single crystal of an enantiomerically pure sample of this compound. In cases where the compound itself does not crystallize well or is a liquid at room temperature, it can be derivatized with a chiral auxiliary of known absolute configuration to facilitate crystallization. The crystal is then exposed to a beam of X-rays, typically from a copper or molybdenum source, and the resulting diffraction pattern is collected. researchgate.net The analysis of the intensities of Bijvoet pairs—reflections that are equivalent in the absence of anomalous scattering—allows for the determination of the absolute structure. nih.gov The Flack parameter, derived from the refinement of the crystallographic data, is a critical value for confirming the absolute configuration; a value close to zero for a given enantiomer confirms that the assigned stereochemistry is correct. researchgate.net

For this compound, this technique would be instrumental in distinguishing between the (E) and (Z) isomers of the double bond and, if a chiral center were present, in assigning the absolute configuration as (R) or (S).

Table 1: Hypothetical Crystallographic Data for (E)-Tridec-12-enenitrile

ParameterValue
Empirical formulaC₁₃H₂₃N
Formula weight193.33
Temperature100(2) K
Wavelength1.54178 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 5.89 Å, b = 9.12 Å, c = 23.45 Å
Volume1258.9 ų
Z4
Density (calculated)1.020 Mg/m³
Absorption coefficient0.45 mm⁻¹
Flack parameter0.05(7)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula.

For this compound (C₁₃H₂₃N), the expected monoisotopic mass is 193.1830. HRMS analysis, often coupled with techniques like gas chromatography (GC) or liquid chromatography (LC), would be used to confirm this exact mass, thereby distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the parent ion. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to different parts of the aliphatic chain and the nitrile functional group, aiding in the confirmation of its structure.

Table 2: HRMS Data for this compound

IonCalculated m/zMeasured m/zMass Error (ppm)
[M+H]⁺194.1903194.1901-1.03
[M+Na]⁺216.1723216.1720-1.39

Computational Chemistry Applications in this compound Research

Computational chemistry provides powerful theoretical tools to complement experimental findings, offering insights into molecular structure, stability, and interactions at an atomic level.

Density Functional Theory (DFT) for Predicting Isomer Stability and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of this compound, DFT calculations can be employed to predict the relative stabilities of its (E) and (Z) isomers. nih.gov By calculating the ground-state energies of each isomer, it is possible to determine which is thermodynamically more favorable. nih.govnih.gov

The calculations would involve optimizing the geometry of each isomer to find its lowest energy conformation. The computed energies can then be compared; the isomer with the lower energy is predicted to be more stable. Such studies often show that for long-chain alkenes, the (E) isomer is generally more stable due to reduced steric hindrance compared to the (Z) isomer.

Conformational analysis of the long aliphatic chain can also be performed using DFT. By rotating around the various carbon-carbon single bonds, a potential energy surface can be mapped out to identify the most stable conformers of this compound.

Table 3: Predicted Relative Energies of this compound Isomers using DFT

IsomerMethod/Basis SetRelative Energy (kJ/mol)
(E)-Tridec-12-enenitrileB3LYP/6-31G(d)0.00
(Z)-Tridec-12-enenitrileB3LYP/6-31G(d)+4.5

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com MD simulations can provide valuable insights into the intermolecular interactions of this compound, both with itself and with other molecules or surfaces. mdpi.com

For instance, an MD simulation could model a system containing many this compound molecules to study their aggregation behavior and the nature of the intermolecular forces, which would be dominated by van der Waals interactions due to the long hydrocarbon chains. The simulation would track the trajectories of each atom over time, based on a classical force field that describes the potential energy of the system.

These simulations can also be used to understand the interactions of this compound with a solvent or at an interface. For example, simulating its behavior in a water-octanol system could predict its partitioning coefficient (LogP), a key parameter in understanding its environmental fate and biological activity. The radial distribution functions derived from such simulations can reveal the specific atoms involved in key intermolecular interactions.

Mechanistic Insights into Reactions and Biological Interactions of Tridec 12 Enenitrile

Elucidation of Synthetic Reaction Mechanisms

The synthesis of Tridec-12-enenitrile has been described in the literature. A documented method involves the reaction of 11-bromo-1-undecene (B109033) with the anion of acetonitrile (B52724). soton.ac.uk In a typical procedure, acetonitrile is deprotonated using a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to form the corresponding carbanion. soton.ac.uk This is followed by the addition of 11-bromo-1-undecene to the reaction mixture, leading to a nucleophilic substitution reaction where the acetonitrile anion displaces the bromide, forming the carbon-carbon bond and yielding this compound. soton.ac.uk

Kinetic Isotope Effects (KIE) for Rate-Determining Steps

There is no publicly available research or experimental data on the kinetic isotope effects (KIE) for the rate-determining steps in the synthesis of this compound. Such studies, which involve isotopic substitution (e.g., replacing hydrogen with deuterium) at key positions, are powerful tools for elucidating reaction mechanisms by identifying bond-breaking and bond-forming events in the slowest step of a reaction. osti.govunam.mxlibretexts.orgnumberanalytics.com However, this analysis has not been reported for this compound.

In Situ Spectroscopic Monitoring of Reaction Intermediates

Detailed studies employing in situ spectroscopic techniques, such as NMR or IR spectroscopy, to monitor the formation and consumption of intermediates during the synthesis of this compound have not been published. While these methods are invaluable for tracking reaction progress and identifying transient species in many chemical transformations, specific data for this compound is not available in the scientific literature. rsc.orgfu-berlin.de

Computational Modeling of Reaction Pathways

Computational modeling, using methods like Density Functional Theory (DFT), is a powerful approach to map out the energy landscapes of reaction pathways, visualize transition states, and predict reaction outcomes. mit.eduvulcanchem.com However, there are no published computational studies specifically detailing the reaction pathways for the synthesis of this compound.

Mechanistic Studies of Biological Activities of this compound Derivatives

There is a significant lack of research on the biological activities of this compound and its derivatives. Consequently, mechanistic studies in this area have not been reported.

Molecular Mechanisms of Antimicrobial Action (e.g., Membrane Disruption)

No studies have been published investigating the antimicrobial properties of this compound or its derivatives. Therefore, there is no information on their potential mechanisms of action, such as membrane disruption or other modes of inhibiting microbial growth. Research on other unsaturated fatty acids and their derivatives has shown that structural features like chain length and degree of unsaturation can influence antimicrobial efficacy, but these findings cannot be directly extrapolated to this compound without specific experimental evidence. nih.govmdpi.commdpi.com

Investigation of Receptor Binding and Activation Mechanisms (e.g., Olfactory Receptors)

While some unsaturated nitriles are known for their olfactory properties, there is no specific research available on the interaction of this compound with any olfactory receptors. chemicalbook.comfrontiersin.org Studies to identify which receptors it may bind to, the nature of these binding interactions, and the mechanism of receptor activation have not been documented in the scientific literature. The general mechanism of odorant-receptor interaction involves the binding of a ligand to a receptor protein, which triggers a conformational change and initiates a signaling cascade. biorxiv.orgnih.govresearchgate.netebi.ac.uk However, the specific details of this process for this compound remain uninvestigated.

Biochemical Pathways of Metabolism and Biotransformation in Organisms

The metabolic fate of xenobiotic compounds, including nitriles such as this compound, is determined by a series of enzymatic reactions primarily occurring in the liver. nih.govmhmedical.com These biotransformation processes generally convert lipophilic substances into more polar, water-soluble metabolites to facilitate their excretion. mhmedical.comnih.gov The biotransformation of nitriles can proceed through several distinct biochemical pathways, principally enzymatic hydrolysis of the cyano group and oxidation of the aliphatic chain. core.ac.ukmdpi.com While direct metabolic studies on this compound are not extensively documented, its biochemical pathways can be inferred from studies on structurally related long-chain, unsaturated aliphatic nitriles.

The primary metabolic routes for aliphatic nitriles involve two major types of reactions: hydrolysis and oxidation. mhmedical.com These pathways are catalyzed by specific enzyme systems that determine the resulting metabolites.

Enzymatic Hydrolysis

The hydrolysis of the nitrile functional group represents a significant detoxification pathway. This conversion can be catalyzed by two main classes of enzymes:

Nitrilases (EC 3.5.5.1): These enzymes directly hydrolyze the nitrile to a carboxylic acid and ammonia (B1221849) in a single step. genome.jp This pathway would convert this compound into Tridec-12-enoic acid and ammonia. Nitrilases are found in various organisms, including bacteria, fungi, and plants, and have been shown to act on some aliphatic nitriles. genome.jpresearchgate.net

Nitrile Hydratases and Amidases: This is a two-step pathway where a nitrile hydratase first converts the nitrile to its corresponding amide (Tridec-12-enamide). Subsequently, an amidase hydrolyzes the amide to the carboxylic acid (Tridec-12-enoic acid).

Once formed, Tridec-12-enoic acid, a long-chain unsaturated fatty acid, is expected to enter endogenous metabolic pathways. Specifically, it would likely be activated to its Coenzyme A (CoA) thioester, Tridec-12-enoyl-CoA, and undergo β-oxidation within the mitochondria to produce energy. pathbank.org

Oxidative Metabolism

Oxidative reactions, predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver, are another crucial route for nitrile metabolism. nih.govcore.ac.uk

α-Hydroxylation: For many saturated and β,γ-unsaturated aliphatic nitriles, the primary oxidative pathway is hydroxylation at the α-carbon (the carbon atom adjacent to the cyano group). core.ac.uk This reaction forms an unstable cyanohydrin intermediate, which then spontaneously decomposes to release an aldehyde and hydrogen cyanide. nih.govcore.ac.uk This pathway is considered a bioactivation route because of the release of toxic cyanide. nih.gov

Epoxidation: As an alkenenitrile, this compound contains a carbon-carbon double bond. This site could be a target for epoxidation by CYP enzymes. core.ac.uk However, studies suggest that for some unsaturated nitriles, metabolism at other sites on the molecule may be more likely to occur. core.ac.uk

Any cyanide released through the α-hydroxylation pathway is rapidly detoxified in the body. The primary mechanism involves the enzyme rhodanese, which catalyzes the transfer of a sulfur atom to cyanide, forming the much less toxic thiocyanate (B1210189) (SCN⁻), which is then excreted in the urine. plos.orgtandfonline.com The measurement of urinary thiocyanate is often used as a biomarker for in vivo cyanide release from nitrile compounds. capes.gov.br

Metabolism in Different Organisms

Mammals: In mammals, the liver is the principal site of nitrile metabolism. nih.gov Studies in rats, rabbits, and mice have demonstrated that the metabolic fate of nitriles, particularly the extent of cyanide release, is highly dependent on their chemical structure. nih.govcore.ac.uktandfonline.com For instance, dermally applied geranyl nitrile and citronellyl nitrile, both unsaturated aliphatic nitriles, resulted in only marginal increases in urinary thiocyanate in rats, indicating minimal cyanide release. capes.gov.br

Insects: Certain specialist insect herbivores, such as Pieris rapae (cabbage white butterfly), have evolved specific mechanisms to handle nitriles derived from their diet. These insects possess gut proteins that divert the breakdown of plant glucosinolates to form nitriles instead of more toxic isothiocyanates. plos.orgnih.govfrontiersin.org While some aliphatic nitriles are excreted without change, others undergo metabolism that can include α-hydroxylation and subsequent cyanide release. plos.orgplos.org These insects have efficient cyanide detoxification systems, such as β-cyanoalanine synthase and rhodanese, to cope with this. plos.org

The following tables summarize the key enzymatic pathways and research findings for the metabolism of nitriles, which provide a framework for understanding the likely biotransformation of this compound.

Table 1: Key Enzymes in the Biotransformation of Nitriles

Enzyme Class EC Number Catalytic Reaction Relevance to this compound Metabolism
Nitrilase 3.5.5.1 R-C≡N + 2 H₂O → R-COOH + NH₃ Direct hydrolysis to Tridec-12-enoic acid.
Nitrile Hydratase 4.2.1.84 R-C≡N + H₂O → R-C(=O)NH₂ Two-step hydrolysis via Tridec-12-enamide intermediate.
Amidase 3.5.1.4 R-C(=O)NH₂ + H₂O → R-COOH + NH₃ Second step in the hydrolysis pathway to Tridec-12-enoic acid.
Cytochrome P450 Monooxygenases 1.14.-.- R-CH₂-C≡N + O₂ → [R-CH(OH)-C≡N] → R-CHO + HCN Oxidative metabolism via α-hydroxylation, leading to potential cyanide release. May also cause epoxidation at the C=C bond.

| Rhodanese | 2.8.1.1 | CN⁻ + S₂O₃²⁻ → SCN⁻ + SO₃²⁻ | Detoxification of any released hydrogen cyanide to thiocyanate. |

Table 2: Summary of Metabolic Pathways and Products for Representative Nitriles

Nitrile Class Example Compound(s) Primary Metabolic Pathway(s) Major Metabolite(s) / Product(s) Organism/System
Saturated Aliphatic n-Butyronitrile α-Hydroxylation Propionaldehyde, Cyanide Mice
Unsaturated Aliphatic Geranyl nitrile, Citronellyl nitrile Limited Hydrolysis/Oxidation Marginal increase in Thiocyanate (biomarker for cyanide) Rats
Aromatic Benzylglucosinolate (metabolized to Phenylacetonitrile) α-Hydroxylation, Hydrolysis, Conjugation Hippuric acid, N-phenylacetylglycine, Cyanide Pieris rapae (insect)

| Aminonitriles | Dimethylaminopropionitrile (DMAPN) | α-Hydroxylation, Demethylation | Formaldehyde, Cyanide (excreted as Thiocyanate) | Rats (in vivo / in vitro) |

Table 3: Chemical Compounds Mentioned in the Article

Compound Name
This compound
Tridec-12-enoic acid
Tridec-12-enamide
Tridec-12-enoyl-CoA
Geranyl nitrile
Citronellyl nitrile
n-Butyronitrile
Phenylacetonitrile
Hippuric acid
N-phenylacetylglycine
Dimethylaminopropionitrile (DMAPN)
Hydrogen cyanide
Thiocyanate
Ammonia
Formaldehyde
Propionaldehyde
Coenzyme A

Biological and Ecological Roles of Tridec 12 Enenitrile and Its Analogs Non Human Focus

Natural Occurrence and Biosynthesis in Organisms

Long-chain aliphatic molecules are widely distributed in nature, playing crucial roles in the physiological processes of living organisms. Their biosynthesis and natural distribution are diverse, reflecting their varied ecological functions.

Isolation from Endophytes and Other Microorganisms

Natural products containing long-chain aliphatic nitriles have been identified in both Gram-positive and Gram-negative bacteria, such as Micromonospora echinospora and Pseudomonas veronii, respectively. ontosight.ai Some of these nitriles exhibit antimicrobial properties. For instance, 3-pentadecenenitrile has demonstrated effectiveness against bacteria like Bacillus subtilis and Staphylococcus aureus. ontosight.ai

Endophytic fungi, which reside within plant tissues, are known producers of a wide array of bioactive secondary metabolites, including long-chain fatty acids and their derivatives. frontiersin.orgresearchgate.net While the direct isolation of tridec-12-enenitrile from endophytes is not prominently documented, these fungi are known to synthesize various structurally related compounds. For example, analysis of metabolites from endophytic fungi has revealed the presence of dodecanoic acid and tetradecanoic acid. researchgate.net Furthermore, some endophytic fungi produce unsaturated fatty acids that can serve as defense substances for the host plant against pathogens. frontiersin.org The enzymatic machinery within these microorganisms is capable of producing a diverse range of long-chain molecules, suggesting that the potential for synthesizing nitriles like this compound exists within this microbial world.

Presence of Related Tridecene/Tridecane (B166401) Compounds in Plant and Animal Exudates/Secretions

Tridecane and its unsaturated analog, tridecene, are frequently found in the chemical repertoires of both plants and animals, where they serve a multitude of purposes.

In the plant kingdom, tridecane has been identified as a component of root exudates. cuni.czacs.org These chemical secretions into the rhizosphere play a vital role in mediating interactions between the plant and soil-dwelling organisms. cuni.cz For example, volatile compounds in root exudates, including tridecane, can act as attractants for nematodes. cuni.cz

In the animal kingdom, particularly among insects, tridecane is a common component of defensive secretions. wikipedia.orgnih.goveje.czfsu.edu Nymphs of the southern green shield bug (Nezara viridula) produce tridecane as a pheromone that can cause dispersion at high concentrations, likely as a defense against predators. wikipedia.org Similarly, the stink bug Cosmopepla bimaculata utilizes tridecane as a major component of its defensive fluid. wikipedia.org In some pentatomid bugs, n-tridecane is a key component of the secretion from the dorsal abdominal glands of nymphs and can act synergistically with other compounds to deter predators. nih.gov

Tridecene isomers also play significant roles. For instance, 1-tridecene (B165156) has been identified as a male-produced sex pheromone in the tenebrionid beetle Parastizopus transgariepinus. researchgate.netresearchgate.net This compound is released from the aedeagal gland and is attractive to females. researchgate.net Interestingly, in the goldeneyed lacewing (Chrysopa oculata), 1-tridecene found in thoracic extracts of both sexes was shown to be antagonistic to the male-produced aggregation pheromone. nih.gov

The following table summarizes the occurrence of tridecane and tridecene in various organisms:

Table 1: Natural Occurrence of Tridecane and Tridecene
Compound Organism Location/Secretion Function
Tridecane Plants (general) Root exudates Nematode attractant cuni.cz
Tridecane Southern green shield bug (Nezara viridula) Nymphal pheromone Dispersion/Aggregation, Defense wikipedia.org
Tridecane Stink bug (Cosmopepla bimaculata) Defensive fluid Defense wikipedia.org
n-Tridecane Pentatomid nymphs Dorsal abdominal gland secretion Synergist in defensive secretions nih.gov
1-Tridecene Tenebrionid beetle (Parastizopus transgariepinus) Aedeagal gland Male sex pheromone researchgate.netresearchgate.net
1-Tridecene Goldeneyed lacewing (Chrysopa oculata) Thoracic extract Antagonist to aggregation pheromone nih.gov
(Z)-4-Tridecene Goldeneyed lacewing (Chrysoperla rufilabris) Thoracic extract Antennal-stimulatory compound nih.gov

Proposed Biosynthetic Pathways of Long-Chain Unsaturated Nitriles

The biosynthesis of long-chain nitriles in organisms is generally believed to originate from fatty acids. ontosight.airesearchgate.net The proposed pathway involves the conversion of a fatty acid into its corresponding amide, which is then dehydrated to form the nitrile. researchgate.net Variations in chain elongation and desaturation steps during fatty acid biosynthesis lead to the formation of a variety of unbranched saturated and unsaturated nitriles. ontosight.ai

The production of the unsaturated backbone of these molecules is a critical step. In most organisms, unsaturated fatty acids are synthesized from saturated fatty acids by the action of desaturase enzymes. These enzymes introduce double bonds at specific positions in the fatty acid chain. The process is highly regulated and can produce a wide array of mono- and polyunsaturated fatty acids that can then serve as precursors for nitrile biosynthesis.

While the reduction of a nitrile group is a known biological process, the specific enzymes and detailed mechanistic pathways for the biosynthesis of a terminal double bond as seen in this compound are not yet fully elucidated. nih.gov However, the existence of a wide variety of nitrile-converting enzymes in nature, such as nitrilases and nitrile hydratases, suggests a diverse metabolic potential for both the synthesis and degradation of these compounds. openbiotechnologyjournal.comd-nb.inforesearchgate.net

Ecological Significance as Semiochemicals

Semiochemicals are signaling molecules that mediate interactions between organisms. Long-chain unsaturated compounds, including nitriles and their hydrocarbon analogs, are of paramount importance in the chemical language of many species.

Potential Role as Insect Semiochemicals (e.g., pheromones, alarm compounds, kairomones)

The structural features of this compound and its analogs make them prime candidates for functioning as semiochemicals in insects. Their chain length, degree of unsaturation, and the presence of a functional group are all characteristics of known insect signaling molecules.

Pheromones: As previously mentioned, 1-tridecene is a confirmed male-produced sex pheromone in the beetle Parastizopus transgariepinus. researchgate.netresearchgate.net Many moth species utilize long-chain unsaturated alcohols, acetates, and aldehydes as sex pheromones. acs.org The structural similarity of long-chain unsaturated nitriles suggests they could function in a similar capacity, acting as attractants for mating.

Alarm Compounds: In some true bugs, n-tridecane is a component of defensive secretions that can also function as an alarm pheromone, signaling danger to conspecifics. cuni.cz

Kairomones: Kairomones are semiochemicals that are emitted by one species and benefit a receiving species. For example, some parasitic wasps are known to use the sex pheromones and defensive compounds of their stink bug hosts to locate them. The diversity of compounds like tridecane in stink bug secretions makes them potential kairomones for their natural enemies.

The following table provides examples of tridecene and tridecane compounds acting as insect semiochemicals:

Table 2: Tridecene and Tridecane Analogs as Insect Semiochemicals
Compound Insect Species Type of Semiochemical Behavioral Response
1-Tridecene Parastizopus transgariepinus (Tenebrionid beetle) Sex Pheromone Female attraction researchgate.netresearchgate.net
n-Tridecane Nezara viridula (Southern green shield bug) Aggregation/Alarm Pheromone Dispersion at high concentrations wikipedia.org
1-Tridecene Chrysopa oculata (Goldeneyed lacewing) Pheromone Antagonist Inhibits attraction to aggregation pheromone nih.gov
n-Tridecane Pentatomid nymphs Allomone (Defensive chemical) Predator deterrence (synergist) nih.gov

Chemical Ecology of Long-Chain Unsaturated Compounds in Species Interactions

The chemical ecology of long-chain unsaturated compounds extends beyond insect-insect communication. These molecules are key players in a complex web of interactions between different species.

In plant-insect interactions, volatile organic compounds released by plants, which can include hydrocarbons like tridecane, are crucial cues for herbivorous insects searching for food, oviposition sites, or mates. frontiersin.org The composition of these volatile blends can be highly specific and can be altered in response to herbivore damage, which in turn can attract natural enemies of the herbivores.

In predator-prey interactions, the defensive secretions of many insects, rich in compounds like n-tridecane, serve as a direct defense against predators such as ants. nih.gov The effectiveness of these chemical defenses can be enhanced by the synergistic action of multiple components within the secretion. nih.gov

The study of these long-chain molecules is fundamental to understanding the intricate chemical dialogues that shape ecosystems. While this compound itself remains an enigmatic compound, the well-documented ecological roles of its close chemical relatives highlight a rich area for future research.

Bioactivity of this compound Derivatives

While direct studies on the bioactivity of this compound are not extensively documented in publicly available research, the biological activities of structurally related long-chain aliphatic and unsaturated nitriles provide a basis for inferring its potential properties. The presence of a long hydrocarbon chain and a nitrile functional group are key determinants of the bioactivity observed in analogous compounds.

Antimicrobial Properties and Mechanisms of Action (e.g., antibacterial, antifungal, antileishmanial)

The antimicrobial potential of nitrile-containing compounds, particularly those with long aliphatic chains, has been a subject of scientific investigation. This includes activity against bacteria, fungi, and protozoan parasites like Leishmania.

Antibacterial and Antifungal Properties

Long-chain aliphatic nitriles have been identified as a class of natural products with antimicrobial properties. nih.gov For instance, certain nitriles have demonstrated activity against multidrug-resistant Staphylococcus aureus strains. nih.gov The antimicrobial efficacy of such compounds is often influenced by the length of the alkyl chain, with longer chains (C18–C22) generally showing greater antimicrobial effects. oup.com The lipophilic nature of the long alkyl chain is thought to facilitate interaction with and disruption of the microbial cell membrane, which is a common mechanism of action for antimicrobial lipids.

The mechanism of action for antimicrobial fatty acids and their derivatives often involves the disruption of the cell membrane's integrity. The optimal chain length for this activity typically balances the compound's ability to penetrate the membrane with its solubility. frontiersin.org

Table 1: Antifungal Activity of Selected Glucosinolate-Derived Nitriles

Compound Median Minimal Inhibitory Concentration (MIC) (mM)
1H-indole-3-acetonitrile (IAN) 1.28 nih.gov
3-phenylpropanenitrile (PPN) 6.10 nih.gov
4-(methylsulfanyl)-butanenitrile (MSBN) 27.00 nih.gov
3-butenenitrile (BN) 49.72 nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Antileishmanial Properties

Various nitrile-containing compounds have been investigated for their activity against Leishmania, the causative agent of leishmaniasis. While direct studies on this compound are absent, research on other nitriles provides insights into potential mechanisms. For example, certain pyrazolecarbonitriles and nitro-heteroaryl nitrones have shown potent leishmanicidal activity. nih.govconicet.gov.ar The mechanism of action for some of these compounds involves bioactivation by parasitic nitroreductases, leading to the formation of reactive metabolites that are toxic to the parasite. nih.govdur.ac.uk Another proposed mechanism for some antileishmanial compounds is the inhibition of essential parasite enzymes, such as those involved in folate metabolism. researchgate.net Given that the nitrile group is a key feature in many of these bioactive molecules, it is plausible that derivatives of this compound could be synthesized and explored for similar activities.

Insecticidal/Pest Management Potential

Nitrile-containing compounds are found in nature and have been explored for their insecticidal properties. Plants produce a variety of secondary metabolites, including cyanogenic glycosides and glucosinolates, which can be broken down into toxic compounds like nitriles upon tissue damage by herbivores. nih.govnih.gov These compounds can act as repellents or toxins to insects. nih.gov

Hydrocyanic acid, a potent fumigant, is released from cyanogenic glycosides, a group of nitrile-containing plant compounds, and has been shown to be effective against stored-product pests. agriculturejournal.org This highlights the potential of nitrile-releasing compounds in pest management. Furthermore, some synthetic nitriles are used as intermediates in the production of insecticides. nih.gov

The insecticidal activity of various synthetic compounds containing nitrile groups, such as 2-aryl-pyrrole derivatives, has been demonstrated. acs.org Some of these compounds have shown efficacy against pests like the oriental armyworm and mosquitoes, with activity comparable to commercial insecticides. acs.org The structural features of these molecules, including the nitrile group, are crucial for their bioactivity. While aliphatic nitriles themselves have been investigated, often the nitrile group is part of a more complex heterocyclic structure in potent insecticides. conicet.gov.ar

Table 2: Insecticidal Activity of Selected 5-amino-1-aryl-1H-pyrazole-4-carbonitriles against Tuta absoluta larvae

Compound Mortality after 48h (%)
Fipronil (positive control) 100 conicet.gov.ar
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile 75 conicet.gov.ar
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrile 60 conicet.gov.ar

This table is interactive. Users can sort the data by clicking on the column headers.

Although direct evidence for the insecticidal potential of this compound is lacking, its structural similarity to other bioactive long-chain molecules suggests it could be a candidate for future investigation in pest management strategies.

Integration of Tridec 12 Enenitrile in Advanced Materials Science

Role as Monomers in Polymer Chemistry

The presence of a terminal double bond and a polar nitrile group suggests that Tridec-12-enenitrile could function as a monomer in various polymerization reactions. numberanalytics.com The long aliphatic chain would be expected to influence the physical properties of the resulting polymers.

Incorporation into Polymer Backbones and Copolymers

Theoretically, this compound could be incorporated into polymer structures through its terminal vinyl group. This could occur via addition polymerization, potentially with other vinyl monomers like acrylates to form copolymers. libretexts.org The nitrile group, being a polar functional group, can increase intermolecular interactions within a polymer matrix. lu.se

In analogous systems, the incorporation of long-chain aliphatic monomers into polyamides and polyesters has been shown to bridge the property gap between crystalline polyolefins and traditional polycondensates. acs.org These long chains can impart flexibility and influence the crystalline structure of the polymer. For instance, studies on lignin-inspired nitrile-containing methacrylate (B99206) monomers have shown that the nitrile group can significantly increase the glass transition temperature (Tg) and enhance solvent resistance in the resulting polymers. nih.gov

Impact on Polymerization Processes and Material Properties (e.g., flexibility, chemical resistance)

The introduction of a long aliphatic chain, such as the tridecyl chain in this compound, into a polymer backbone would likely have a significant plasticizing effect, leading to increased flexibility and a lower glass transition temperature. researchgate.net However, the polar nature of the nitrile group would counteract this to some extent by increasing intermolecular forces. lu.se The balance between the flexible long chain and the polar nitrile group would ultimately determine the final material properties.

The chemical resistance of polymers is often enhanced by the incorporation of nitrile groups. researchgate.net Nitrile-containing polymers like polyacrylonitrile (B21495) (PAN) and nitrile rubber (NBR) are known for their resistance to oils and chemicals. numberanalytics.com Therefore, copolymers containing this compound could be expected to exhibit improved chemical resistance. The long hydrocarbon chain would also enhance hydrophobicity. Research on polyamides with long aliphatic segments has demonstrated increased resistance to solvents and salt stress corrosion cracking. acs.org

Table 1: Theoretical Impact of this compound Incorporation on Polymer Properties (Based on Analogous Systems)

PropertyExpected Impact of Long Aliphatic ChainExpected Impact of Nitrile GroupProbable Net Effect for a this compound Copolymer
Flexibility IncreaseDecreaseIncreased flexibility due to internal plasticization, moderated by nitrile polarity.
Glass Transition (Tg) DecreaseIncreaseThe final Tg would depend on the comonomer and the concentration of this compound. lu.seresearchgate.net
Chemical Resistance Increase (hydrophobicity)Increase (polarity, barrier)Enhanced resistance to a range of chemicals, particularly oils and non-polar solvents. acs.orgresearchgate.net
Adhesion Decrease (low surface energy)Increase (polarity)Potential for tailored adhesion properties, particularly to polar substrates. researchgate.net

Precursor for Functional Materials

The dual functionality of this compound—a reactive double bond and a modifiable nitrile group—makes it a theoretical candidate as a precursor for various functional materials.

Synthesis of Fluorescent Dyes and Probes

The nitrile group can be chemically modified into various other functional groups, a principle widely used in organic synthesis. researchgate.net While there is no direct literature on the synthesis of fluorescent dyes from this compound, it is conceivable that the nitrile could be converted to a group that is part of a fluorophore system. For instance, dansylated nitrile N-oxides have been used as fluorescent dyes that can react with unsaturated bonds. nih.gov This suggests a potential pathway where a fluorophore could be attached to the this compound molecule.

Furthermore, long alkyl chains are sometimes incorporated into fluorescent probes to anchor them within cell membranes or other lipophilic environments. mdpi.com The synthesis of bifunctional molecules with a terminal nitrile functionality from unsaturated fatty acids has been explored as a route to polymer precursors. mdpi.com A similar synthetic strategy could potentially be applied to create fluorescent probes from this compound.

Development of Specialized Adhesives and Resins

The properties of this compound suggest its potential use in the formulation of specialized adhesives and resins. The long aliphatic chain could provide flexibility and tackiness, which are desirable properties in many adhesive formulations. britannica.com The nitrile group, on the other hand, can contribute to adhesion to polar surfaces and improve the chemical and thermal resistance of the cured resin. researchgate.netaec.edu.in

Nitrile rubbers, which are copolymers of acrylonitrile (B1666552) and butadiene, are widely used in adhesives and sealants due to their excellent oil resistance and durability. aec.edu.in The incorporation of a long-chain nitrile monomer like this compound into an adhesive formulation could offer a unique combination of properties. For example, in the context of epoxy resins, nitrile-functionalized tougheners have been synthesized from tung oil to improve the flexibility and compatibility of the blends. rsc.org Phthalonitrile resins are known for their exceptional thermal stability, and their properties can be modified by introducing flexible chain segments to improve processability. mdpi.com

Patents have mentioned the use of "tridecenenitrile" in formulations for microcapsules used in consumer products, indicating its potential as a component in complex formulations. googleapis.comgoogle.com However, the specific function and advantages of its inclusion are not detailed in the scientific literature.

Emerging Research Avenues and Future Directions for Tridec 12 Enenitrile

Tridec-12-enenitrile, a long-chain unsaturated nitrile, is a molecule with structural features that suggest a wide array of potential applications currently under exploration. The presence of a terminal double bond and a nitrile group on a thirteen-carbon backbone offers unique opportunities for chemical modification and functionalization. Researchers are actively investigating its potential across various scientific disciplines, from therapeutics to material science. This article delves into the emerging research avenues and future directions for this promising compound.

Q & A

Q. How can researchers design a robust experimental workflow to validate this compound’s hypothesized biological activity (e.g., insect pheromone mimicry)?

  • Methodology : Combine dose-response assays (e.g., electrophysiology on insect antennae) with molecular docking studies. Use negative controls (e.g., structural analogs) to confirm specificity. Adopt blinded data analysis to reduce bias .

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